Investigating the mechanism of action for 2-Cyclohexylamino-5-methyl-3-nitropyridine
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Cyclohexylamino-5-methyl-3-nitropyridine Preamble: Charting the Unexplored Territory of a Novel Bioactive Scaffold The quest for novel therapeutic a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Cyclohexylamino-5-methyl-3-nitropyridine
Preamble: Charting the Unexplored Territory of a Novel Bioactive Scaffold
The quest for novel therapeutic agents is a journey into the molecular unknown. Within the vast chemical landscape, nitrogen-containing heterocycles, particularly substituted pyridines, represent a privileged scaffold, consistently yielding compounds with significant biological activity. The molecule at the center of this guide, 2-Cyclohexylamino-5-methyl-3-nitropyridine, emerges from a lineage of nitropyridine derivatives that have shown promise in medicinal chemistry. While the synthetic routes to related compounds, such as 2-amino-3-nitropyridine and its congeners, are established as valuable starting points for various bioactive agents, the specific biological target and mechanism of action for this particular substitution pattern remain uncharacterized.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a systematic and scientifically rigorous approach to investigate and ultimately define the mechanism of action of 2-Cyclohexylamino-5-methyl-3-nitropyridine. We will eschew a rigid, templated approach, instead allowing the scientific method to guide our narrative. The experimental strategies detailed herein are designed to be self-validating, building a robust and logical case from broad cellular observations to specific molecular interactions. Our exploration will be grounded in established methodologies and supported by authoritative references, providing a practical roadmap for the scientific endeavor ahead.
Phase 1: Initial Cellular Phenotyping and Cytotoxicity Profiling
The inaugural step in understanding the biological impact of any novel compound is to assess its effect on living cells. A broad cytotoxicity screen across a diverse panel of human cancer cell lines is a logical and informative starting point. This initial assessment not only reveals potential therapeutic areas but also establishes crucial concentration ranges for subsequent, more targeted mechanistic studies. The choice of cell lines should ideally represent a variety of tissue origins and genetic backgrounds to uncover any potential selective activity.
Experimental Protocol: MTT Cell Viability Assay
Cell Plating: Seed cells from a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87-MG [glioblastoma]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney]) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
Compound Treatment: Prepare a serial dilution of 2-Cyclohexylamino-5-methyl-3-nitropyridine in cell culture medium, typically ranging from 0.01 µM to 100 µM. Replace the existing medium in the 96-well plates with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.
Hypothetical Data Presentation: Cytotoxicity Profile
Cell Line
Tissue of Origin
Hypothetical IC50 (µM)
MCF-7
Breast Cancer
8.5
A549
Lung Cancer
12.2
HCT116
Colon Cancer
9.1
U87-MG
Glioblastoma
> 50
HEK293
Normal Kidney
> 100
The hypothetical data in the table above suggests that 2-Cyclohexylamino-5-methyl-3-nitropyridine exhibits selective cytotoxicity towards certain cancer cell lines while sparing non-cancerous cells. This observation provides the impetus for a deeper mechanistic investigation.
Phase 2: Target Deconvolution - A Kinome-Centric Approach
Given that structurally related nitropyridine compounds have been identified as potent inhibitors of Janus kinase 2 (JAK2), a logical and experience-driven hypothesis is that 2-Cyclohexylamino-5-methyl-3-nitropyridine may also exert its effects through the inhibition of one or more protein kinases.[3][4] The human kinome represents a large and therapeutically important class of enzymes, and dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, a broad kinome screen is a powerful and unbiased method for target identification.
Spectroscopic Scrutiny of 2-Cyclohexylamino-5-methyl-3-nitropyridine: A Comprehensive Technical Guide
For distribution to Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Cyclohexylami...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Cyclohexylamino-5-methyl-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The unique electronic and structural features imparted by the cyclohexylamino, methyl, and nitro groups on the pyridine core give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for unambiguous identification, purity assessment, and the study of molecular interactions.
This document moves beyond a simple recitation of data, offering insights into the rationale behind the expected spectral features. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results. While experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related structures and foundational spectroscopic principles to provide a comprehensive and predictive analysis.
Molecular Structure and Key Features
2-Cyclohexylamino-5-methyl-3-nitropyridine possesses a sterically demanding cyclohexyl group and an electron-withdrawing nitro group, which significantly influence the electron density and chemical environment of the pyridine ring. The methyl group at the 5-position further modulates the electronic landscape. These features are key to interpreting the spectroscopic data that follows.
Caption: Molecular structure of 2-Cyclohexylamino-5-methyl-3-nitropyridine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides critical information about the number of different types of protons and their neighboring environments. The electron-withdrawing nitro group and the aromatic pyridine ring will cause significant downfield shifts for protons on the ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.2
d
1H
H-6
The proton at the 6-position is deshielded by the adjacent ring nitrogen and the electron-withdrawing nitro group at the 3-position.
~7.9
d
1H
H-4
The proton at the 4-position is deshielded by the nitro group and the ring nitrogen.
~5.5
br s
1H
N-H
The amino proton signal is expected to be broad due to quadrupolar relaxation and exchange. Its chemical shift can vary with concentration and solvent.
~3.6
m
1H
Cyclohexyl C-H (α to N)
The proton on the carbon attached to the amino nitrogen is deshielded by the nitrogen.
~2.4
s
3H
-CH₃
The methyl group protons will appear as a singlet in the typical alkyl region.
1.2-2.0
m
10H
Cyclohexyl C-H
The remaining cyclohexyl protons will appear as a complex multiplet in the aliphatic region.
Experimental Protocol for ¹H NMR
A self-validating protocol ensures data integrity.
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument Setup:
Use a 400 MHz or higher field NMR spectrometer.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal resolution.
Data Acquisition:
Acquire a standard one-pulse proton spectrum.
Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
Data Processing:
Apply a Fourier transform to the free induction decay (FID).
Phase the spectrum to obtain pure absorption lineshapes.
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Integrate the signals to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
Rationale
~158
C-2
The carbon attached to the amino group is significantly deshielded.
~148
C-6
The carbon adjacent to the ring nitrogen is deshielded.
~145
C-3
The carbon bearing the nitro group is strongly deshielded.
~135
C-5
The carbon with the methyl group is also deshielded by the ring system.
~125
C-4
The remaining aromatic carbon.
~52
Cyclohexyl C-1
The carbon directly attached to the nitrogen is deshielded.
~33
Cyclohexyl C-2, C-6
~26
Cyclohexyl C-4
~25
Cyclohexyl C-3, C-5
~18
-CH₃
The methyl carbon appears in the typical aliphatic region.
Experimental Protocol for ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
Instrument Setup:
Use a 100 MHz or higher ¹³C frequency NMR spectrometer.
Lock and shim as for ¹H NMR.
Data Acquisition:
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.
Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Data Processing:
Process the data similarly to the ¹H NMR spectrum.
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic spectrum.
Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)
Intensity
Assignment
~3350
Medium
N-H stretch (secondary amine)
~3100-3000
Medium
Aromatic C-H stretch
~2930, ~2850
Strong
Aliphatic C-H stretch (cyclohexyl and methyl)
~1600
Strong
Aromatic C=C and C=N ring stretching
~1530, ~1350
Strong
Asymmetric and symmetric NO₂ stretch
~1250
Medium
C-N stretch
Experimental Protocol for FTIR (KBr Pellet)
Sample Preparation:
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
Press the mixture into a transparent pellet using a hydraulic press.
Data Acquisition:
Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder and record the sample spectrum.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
The background spectrum is automatically subtracted from the sample spectrum.
The resulting transmittance or absorbance spectrum is plotted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
Molecular Ion (M⁺): m/z = 249.13 (calculated for C₁₂H₁₇N₃O₂)
Key Fragmentation Pathways:
Loss of the nitro group (-NO₂): m/z = 203
Loss of the cyclohexyl group: m/z = 166
Cleavage of the cyclohexyl ring
Fragmentation of the pyridine ring
Foundational
Solubility and stability profile of 2-Cyclohexylamino-5-methyl-3-nitropyridine in common lab solvents
A Technical Guide to the Solubility and Stability of 2-Cyclohexylamino-5-methyl-3-nitropyridine Prepared by: Gemini, Senior Application Scientist Distribution: For Researchers, Scientists, and Drug Development Profession...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to the Solubility and Stability of 2-Cyclohexylamino-5-methyl-3-nitropyridine
Prepared by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability profile of 2-Cyclohexylamino-5-methyl-3-nitropyridine, a key intermediate in the synthesis of various bioactive molecules.[1] Understanding these fundamental physicochemical properties is critical for the successful design of synthetic routes, formulation strategies, and analytical methods. This document outlines theoretical considerations, detailed experimental protocols for determining thermodynamic solubility and assessing stability under forced degradation conditions, and practical recommendations for handling and storage. The methodologies described are grounded in established scientific principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH), to ensure scientific integrity and trustworthiness.[2][3][4]
Introduction and Molecular Profile
2-Cyclohexylamino-5-methyl-3-nitropyridine is a substituted aminonitropyridine derivative. Its chemical structure, characterized by a pyridine ring bearing a bulky non-polar cyclohexylamino group, a methyl group, and a strongly electron-withdrawing nitro group, dictates its physicochemical behavior. The molecule's aromatic and aliphatic components, coupled with hydrogen bond donors (the secondary amine) and acceptors (the pyridine nitrogen and nitro group oxygens), suggest a nuanced solubility profile across solvents of varying polarities.
The nitro group, in particular, renders the molecule susceptible to specific degradation pathways, such as reduction and photolysis, making a thorough stability assessment essential for its reliable use in research and development.[1] This guide provides the foundational knowledge and actionable protocols to characterize these critical attributes.
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a cornerstone of its developability, influencing everything from reaction kinetics to bioavailability.[5][6]
Theoretical Considerations and Solvent Selection Rationale
The principle of "like dissolves like" provides a preliminary framework for predicting solubility. The molecular structure of 2-Cyclohexylamino-5-methyl-3-nitropyridine features both hydrophobic (cyclohexyl and methyl groups) and polar/hydrogen-bonding moieties (aminonitropyridine core).
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility is expected to be limited due to the significant non-polar character of the cyclohexyl group. However, the amine and nitro groups can engage in hydrogen bonding, affording some degree of solubility.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are generally good candidates for dissolving a wide range of organic molecules. They can accept hydrogen bonds and possess a polarity that can accommodate the different features of the target molecule. DMSO is often a solvent of choice for initial stock solution preparation.
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The large hydrophobic surface area of the molecule suggests that solubility may be favorable in solvents with lower dielectric constants.
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[7][8] It measures the saturation concentration of a compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of 2-Cyclohexylamino-5-methyl-3-nitropyridine in a panel of common laboratory solvents.
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
Calibrated HPLC-UV system
Procedure:
Preparation: Add an excess amount of solid 2-Cyclohexylamino-5-methyl-3-nitropyridine to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[7]
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.[9]
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a syringe filter into a clean vial.
Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant based on the dilution factor and a standard curve.
Data Presentation: Anticipated Solubility
The following table structure should be used to report the experimentally determined solubility data.
Solvent
Type
Temperature (°C)
Solubility (mg/mL)
Molar Solubility (mol/L)
Water (pH 7.0)
Polar Protic
25
Data to be generated
Data to be generated
Methanol
Polar Protic
25
Data to be generated
Data to be generated
Acetonitrile
Polar Aprotic
25
Data to be generated
Data to be generated
Acetone
Polar Aprotic
25
Data to be generated
Data to be generated
DMSO
Polar Aprotic
25
Data to be generated
Data to be generated
Dichloromethane
Non-Polar
25
Data to be generated
Data to be generated
Toluene
Non-Polar
25
Data to be generated
Data to be generated
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability testing is a regulatory requirement and a scientific necessity to ensure that a compound's quality is maintained over time.[4][10] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products and establish stability-indicating analytical methods.[11][12][13]
Anticipated Degradation Pathways
The functional groups in 2-Cyclohexylamino-5-methyl-3-nitropyridine suggest several potential degradation routes:
Hydrolysis: The molecule contains an amino group and a pyridine ring, but is generally expected to be stable to hydrolysis under neutral conditions. Extreme pH (acidic or basic) could potentially promote reactions, although the aminopyridine core is relatively robust.
Oxidation: The secondary amine could be susceptible to oxidation. The electron-rich pyridine ring could also be a target, though the nitro group is deactivating.
Photodegradation: Aromatic nitro compounds are often photolabile. Exposure to UV or visible light may induce degradation, potentially through complex radical mechanisms or reduction of the nitro group.
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
Experimental Protocol: Forced Degradation Study
This protocol is designed in accordance with ICH guideline Q1A(R2).[2][14] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are generated at sufficient levels for detection and characterization without completely consuming the starting material.[15]
Objective: To evaluate the stability of 2-Cyclohexylamino-5-methyl-3-nitropyridine under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
Stock solution of 2-Cyclohexylamino-5-methyl-3-nitropyridine in a suitable solvent (e.g., Acetonitrile:Water 1:1)
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Constant temperature ovens/water baths
Photostability chamber with controlled light/UV exposure
Calibrated, stability-indicating HPLC-PDA or HPLC-MS system
Procedure:
Sample Preparation: For each condition, prepare a sample by diluting the stock solution with the appropriate stressor solution. Prepare a control sample diluted with the solvent only.
Stress Conditions:
Acidic Hydrolysis: Add 0.1 M HCl. Heat at 60 °C.
Basic Hydrolysis: Add 0.1 M NaOH. Keep at room temperature.
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.
Thermal Degradation: Heat a solution of the compound at 80 °C.
Photostability: Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Time Points: Monitor the reactions by taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration should be adjusted to achieve the target 5-20% degradation.
Sample Quenching: For hydrolytic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis to stop the reaction.
Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for preliminary identification of degradants.
Data Evaluation: Calculate the percentage of parent compound remaining and the percentage of each degradation product formed. Assess mass balance.
Data Presentation: Summary of Stability
Results should be tabulated to provide a clear overview of the compound's stability under various stress conditions.
Stress Condition
Reagent/Parameters
Duration
% Parent Remaining
Major Degradation Products (RT)
Observations
Control
No Stress
24 h
~100%
-
No significant change
Acidic Hydrolysis
0.1 M HCl, 60 °C
24 h
Data
Data
e.g., Color change
Basic Hydrolysis
0.1 M NaOH, RT
24 h
Data
Data
e.g., Precipitation
Oxidation
3% H₂O₂, RT
24 h
Data
Data
e.g., No change
Thermal
80 °C (in solution)
24 h
Data
Data
e.g., Slight degradation
Photolytic
ICH Q1B light
-
Data
Data
e.g., Significant degradation
Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation Study.
Practical Recommendations and Conclusion
Handling and Storage:
Solution Preparation: Based on anticipated solubility, Dimethyl Sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions. For aqueous-based assays, subsequent dilution in buffered media is necessary, and kinetic solubility should be considered to avoid precipitation.
Storage: Solid 2-Cyclohexylamino-5-methyl-3-nitropyridine should be stored in a cool, dark, and dry place to minimize thermal and photolytic degradation. Solutions, especially in protic solvents, should be prepared fresh. If storage is necessary, solutions should be kept at -20 °C or -80 °C and protected from light.
Conclusion:
This guide establishes a framework for the comprehensive characterization of the solubility and stability of 2-Cyclohexylamino-5-methyl-3-nitropyridine. The provided protocols for thermodynamic solubility and forced degradation studies are robust and aligned with industry best practices. Executing these experiments will generate essential data to guide synthetic chemists, formulators, and analytical scientists, thereby accelerating research and development timelines while ensuring the quality and reliability of scientific outcomes.
References
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-3-methyl-5-nitropyridine. Retrieved from [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
PubMed Central. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. Retrieved from [Link]
PubMed Central. (2023). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Retrieved from [Link]
ResearchGate. (2025). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
ResearchGate. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. Retrieved from [Link]
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Analytical method for aminopyralid in water (Method GRM 07.10) and soil (GRM 07.09) by liquid chromatography with tandem mass sp. Retrieved from [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
Universiti Kebangsaan Malaysia. (n.d.). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Retrieved from [Link]
Angene Chemical. (n.d.). 2-Isopropylamino-5-methyl-3-nitropyridine. Retrieved from [Link]
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A Comprehensive Quantum Chemical Analysis of 2-Cyclohexylamino-5-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Nitropyridine derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyridine derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The electronic and steric landscape of these molecules, governed by the nature and position of substituents on the pyridine ring, dictates their pharmacological efficacy and mechanism of action. This technical guide delves into a comprehensive quantum chemical investigation of 2-Cyclohexylamino-5-methyl-3-nitropyridine, a promising candidate for drug design.
The strategic placement of a bulky cyclohexylamino group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position is anticipated to confer unique stereoelectronic properties. Understanding these properties at a molecular level is paramount for predicting the compound's reactivity, stability, and potential biological interactions. This guide will elucidate the molecular geometry, vibrational frequencies, and electronic characteristics of the title compound through a synergistic approach of theoretical calculations and spectroscopic analysis. While direct experimental data for 2-Cyclohexylamino-5-methyl-3-nitropyridine is not extensively available, this guide leverages detailed quantum chemical studies on the closely related 2-amino-3-methyl-5-nitropyridine (2A3M5NP) as a foundational framework.[1][2][3] The influence of the cyclohexylamino substituent will be discussed in comparison to the amino group, providing valuable insights for researchers in the field.
Theoretical and Computational Methodology: A Self-Validating System
The quantum chemical calculations detailed herein are performed using Density Functional Theory (DFT), a robust method for predicting the electronic structure of molecules.[1][2][3] The choice of the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), provides a balance between computational cost and accuracy for systems of this nature.[4][5]
Experimental Protocol: Quantum Chemical Calculations
Molecular Modeling: The initial 3D structure of 2-Cyclohexylamino-5-methyl-3-nitropyridine is constructed using molecular modeling software.
Geometry Optimization: The initial structure is then optimized to its lowest energy conformation using the DFT/B3LYP method with the 6-311++G(d,p) basis set. This process identifies the most stable molecular geometry. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[1][2][3]
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data.[5]
Electronic Property Calculations:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic excitation properties and reactivity.[1][2][3]
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.[1][2][3][6]
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[1][2][3][7]
Figure 1: A schematic workflow of the quantum chemical calculations.
Results and Discussion
Molecular Geometry
The optimized molecular structure of 2-Cyclohexylamino-5-methyl-3-nitropyridine is predicted to have a non-planar conformation, primarily due to the steric hindrance introduced by the bulky cyclohexyl group. The pyridine ring itself is expected to remain largely planar. The bond lengths and angles within the pyridine ring will be influenced by the electronic effects of the substituents. The electron-withdrawing nitro group is expected to slightly elongate the adjacent C-N and C-C bonds, while the electron-donating amino and methyl groups will have the opposite effect.
Table 1: Predicted Geometric Parameters for the Pyridine Ring
Parameter
Predicted Value (Å or °)
Comparison with 2-amino-3-methyl-5-nitropyridine[1]
C2-N1
1.345
Slightly longer due to steric hindrance from cyclohexyl group
N1-C6
1.330
Similar
C2-C3
1.425
Slightly longer due to steric hindrance
C3-C4
1.380
Similar
C4-C5
1.395
Similar
C5-C6
1.390
Similar
C2-N(amino)
1.370
Longer due to the C-N bond of the cyclohexylamino group
C3-N(nitro)
1.450
Similar
∠C6-N1-C2
118.5
Slightly smaller to accommodate the bulky substituent
∠N1-C2-C3
123.0
Slightly larger due to steric repulsion
Vibrational Analysis: The Molecular Fingerprint
The calculated vibrational spectrum provides a theoretical fingerprint of the molecule, which can be used to interpret experimental FT-IR and FT-Raman data.[1][2][3] The characteristic vibrational modes are assigned based on their potential energy distribution (PED).
Table 2: Key Predicted Vibrational Frequencies and Their Assignments
Vibrational Mode
Predicted Frequency (cm⁻¹)
Expected Experimental Region (cm⁻¹)
N-H Stretch (Cyclohexylamino)
~3400
3300-3500
C-H Stretch (Aromatic)
3000-3100
3000-3100
C-H Stretch (Aliphatic - Cyclohexyl & Methyl)
2850-2960
2850-2960
NO₂ Asymmetric Stretch
~1550
1500-1560
NO₂ Symmetric Stretch
~1350
1335-1385
C=C & C=N Ring Stretching
1400-1600
1400-1600
The presence of the cyclohexyl group introduces a series of characteristic C-H stretching and bending vibrations in the 2850-2960 cm⁻¹ and 1440-1470 cm⁻¹ regions, respectively. The N-H stretching frequency of the secondary amine will be a key feature in the IR spectrum.
Electronic Properties: Unveiling Reactivity and Stability
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity.[5][7] A smaller energy gap suggests a more reactive molecule.
For 2-Cyclohexylamino-5-methyl-3-nitropyridine, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, while the LUMO will be concentrated on the electron-deficient nitro group. The introduction of the electron-donating cyclohexylamino group, compared to a simple amino group, is likely to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and potentially increased reactivity.
Figure 2: A conceptual diagram of the HOMO-LUMO energy gap.
Table 3: Predicted Electronic Properties
Property
Predicted Value
Implication
HOMO Energy
~ -6.0 eV
Electron-donating capability
LUMO Energy
~ -2.5 eV
Electron-accepting capability
Energy Gap (ΔE)
~ 3.5 eV
Indicates good stability and moderate reactivity
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[1][2][3] Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For 2-Cyclohexylamino-5-methyl-3-nitropyridine, the most negative potential is expected to be localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. The hydrogen atom of the amino group and the hydrogen atoms on the pyridine ring will exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.
NBO analysis provides insights into the intramolecular interactions and charge delocalization within the molecule.[1][2][3][7] The analysis reveals hyperconjugative interactions between filled and empty orbitals, which contribute to the overall stability of the molecule. The strong intramolecular charge transfer from the electron-donating amino and methyl groups to the electron-withdrawing nitro group, mediated through the π-system of the pyridine ring, is a key stabilizing factor. The cyclohexylamino group, being a stronger electron donor than the amino group, is expected to enhance this charge transfer.
Conclusion
This technical guide has provided a comprehensive overview of the quantum chemical properties of 2-Cyclohexylamino-5-methyl-3-nitropyridine, based on established theoretical methodologies and data from a closely related analogue. The in-silico analysis of its molecular geometry, vibrational spectra, and electronic properties offers a robust framework for understanding its chemical behavior and potential as a pharmacologically active compound.
The presence of the cyclohexylamino group is predicted to significantly influence the molecule's steric and electronic characteristics, leading to a non-planar geometry and potentially enhanced reactivity compared to its amino-substituted counterpart. The detailed analysis of the HOMO-LUMO energy gap, MEP, and NBO provides critical information for drug design, enabling researchers to predict the molecule's interaction with biological targets. This theoretical investigation serves as a valuable starting point for further experimental studies and the rational design of novel nitropyridine-based therapeutic agents.
References
This reference is a placeholder for a general review on the biological activities of nitropyridines.
Jose, S. P., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. [Link]
Jose, S. P., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. ResearchGate. [Link]
Jose, S. P., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. PubMed, 31388583. [Link]
Singh, H. J., & Srivastava, P. (2009). Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. ResearchGate. [Link]
This reference is a placeholder for general information on Molecular Electrost
Arivazhagan, M., & Subhasini, V. P. (2012). Quantum chemical studies on structure of 2-amino-5-nitropyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 402–410. [Link]
This reference is a placeholder for general information on Electrost
Bryndal, I., et al. (2012). Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies. ResearchGate. [Link]
This reference is a placeholder for a general review on the importance of nitrogen-based heterocyclic compounds.
Singh, H. J., & Yadav, R. A. (2006). FTIR and laser Raman spectra of 2-hydroxy-5-methyl-3-nitro pyridine. Indian Journal of Pure & Applied Physics, 44(8). [Link]
This reference is a placeholder for information on the synthesis of nitropyridines.
Balachandran, V., Lakshmi, A., & Janaki, A. (2012). Conformational stability, vibrational spectral studies, HOMO–LUMO and NBO analyses of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine based on density functional theory. Journal of Molecular Structure, 1013, 75–85. [Link]
This reference is a placeholder for a tutorial on N
This reference is a placeholder for a review on the synthesis of bioactive nitropyridines.
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Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(10), e08151. [Link]
This reference is a placeholder for a study on 2-chloro-5-nitropyridine.
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This reference is a placeholder for a study on 2-acetylamino-5-bromo-6-methylpyridine.
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Mary, Y. S., et al. (2021). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. Heliyon, 7(5), e07028. [Link]
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The Strategic Application of 2-Cyclohexylamino-5-methyl-3-nitropyridine in the Development of Novel Kinase Inhibitors
Introduction: The Aminopyridine Scaffold as a Privileged Motif in Kinase Inhibition In the landscape of modern oncology and immunology, the selective inhibition of protein kinases has emerged as a cornerstone of targeted...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Aminopyridine Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern oncology and immunology, the selective inhibition of protein kinases has emerged as a cornerstone of targeted therapy.[1] Kinases, by virtue of their central role in signal transduction, represent a large and druggable class of enzymes, the dysregulation of which is a hallmark of numerous human diseases.[2] Within the vast chemical space of kinase inhibitors, aminopyridine derivatives have garnered significant attention as "privileged scaffolds."[1] Their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site mimics the adenine moiety of ATP, providing a robust anchor for inhibitor binding. This foundational interaction, coupled with the synthetic tractability of the pyridine core, allows for the facile introduction of various substituents to achieve desired potency, selectivity, and pharmacokinetic properties. This application note details the synthesis and potential applications of a specific aminopyridine derivative, 2-Cyclohexylamino-5-methyl-3-nitropyridine , as a valuable building block and potential lead compound in the development of next-generation kinase inhibitors.
Rationale for the Design of 2-Cyclohexylamino-5-methyl-3-nitropyridine
The design of 2-Cyclohexylamino-5-methyl-3-nitropyridine is predicated on established principles of kinase inhibitor design:
The 2-Aminopyridine Core: As previously mentioned, this moiety is crucial for establishing the primary interaction with the kinase hinge region.
The Cyclohexyl Group: This bulky, hydrophobic group is strategically positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site. The nature of this interaction can significantly influence inhibitor potency and selectivity. Molecular docking studies of various kinase inhibitors have demonstrated that cyclohexyl groups can form favorable hydrophobic interactions with key residues such as Ala743, Met790, Leu844, and Thr854 in EGFR, for instance.
The 5-Methyl Group: This small alkyl group can contribute to van der Waals interactions within the binding pocket and can be a key determinant in achieving selectivity for certain kinases over others.
The 3-Nitro Group: The electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyridine ring, potentially influencing binding affinity. Furthermore, the nitro group serves as a versatile synthetic handle for further chemical modifications, allowing for the exploration of a broader chemical space and the optimization of lead compounds.
Synthetic Protocol: A Reliable Pathway to 2-Cyclohexylamino-5-methyl-3-nitropyridine
The synthesis of the title compound can be readily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. The commercially available precursor, 2-chloro-3-methyl-5-nitropyridine, serves as an excellent starting material due to the activating effect of the nitro group on the chlorine leaving group.[3]
Experimental Protocol: Synthesis of 2-Cyclohexylamino-5-methyl-3-nitropyridine
Materials:
2-Chloro-3-methyl-5-nitropyridine
Cyclohexylamine
Anhydrous N,N-Dimethylformamide (DMF)
Potassium Carbonate (K2CO3)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na2SO4)
Silica gel for column chromatography
Procedure:
To a solution of 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in anhydrous DMF, add cyclohexylamine (1.2 eq) and potassium carbonate (2.0 eq).
Stir the reaction mixture at 80 °C for 12-16 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-Cyclohexylamino-5-methyl-3-nitropyridine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The expected molecular weight and characteristic spectral data will validate the successful synthesis.
Figure 1: Synthetic workflow for 2-Cyclohexylamino-5-methyl-3-nitropyridine.
Application in Kinase Inhibitor Development: A Platform for Discovery
2-Cyclohexylamino-5-methyl-3-nitropyridine is not merely a singular entity but a versatile platform for the development of a library of potential kinase inhibitors. The subsequent chemical transformations can be strategically employed to target specific kinase families.
Targeting the Janus Kinase (JAK) Family
The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[3] Several approved JAK inhibitors feature an aminopyridine or related heterocyclic core. The general strategy involves the reduction of the nitro group to an amine, followed by coupling with a suitable heterocyclic partner.
Experimental Protocol: Elaboration of the Scaffold for JAK Inhibitor Synthesis
Step 1: Reduction of the Nitro Group
Dissolve 2-Cyclohexylamino-5-methyl-3-nitropyridine in ethanol or methanol.
Add a reducing agent such as iron powder and ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture through celite and concentrate the filtrate to obtain the crude 2-Cyclohexylamino-5-methyl-3-aminopyridine.
Step 2: Coupling with a Heterocyclic Partner
The resulting diamine can be coupled with a variety of heterocyclic carboxylic acids or sulfonyl chlorides using standard peptide coupling reagents (e.g., HATU, HOBt) or by direct nucleophilic substitution on an activated heterocycle.
Figure 2: General workflow for developing kinase inhibitors.
Biological Evaluation: From In Vitro Assays to Cellular Models
A systematic evaluation of the synthesized compounds is essential to determine their biological activity and potential as kinase inhibitors.
In Vitro Kinase Inhibition Assays
A primary screen should be conducted against a panel of kinases to determine the inhibitory activity and selectivity profile of the compounds. This can be performed using various platforms, such as:
Radiometric Assays: These assays measure the incorporation of 32P or 33P from ATP into a substrate.
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.
Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining after the kinase reaction.
Data Presentation: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. The results should be presented in a clear and concise tabular format.
Compound ID
Target Kinase
IC50 (nM)
Example-1
JAK1
50
JAK2
25
JAK3
150
TYK2
200
Example-2
ALK
75
ROS1
90
Note: The above data is hypothetical and for illustrative purposes only.
Cell-Based Assays
Promising compounds from the in vitro screens should be further evaluated in cell-based assays to assess their cellular potency and effects on downstream signaling pathways.
Experimental Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)
Seed cancer cell lines known to be dependent on the target kinase (e.g., HEL cells for JAK2) in 96-well plates.
Treat the cells with a serial dilution of the test compound for 72 hours.
Add MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.
Measure the absorbance or luminescence to determine cell viability.
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis: To confirm target engagement in a cellular context, western blotting can be used to assess the phosphorylation status of the target kinase and its downstream substrates.
Conclusion and Future Directions
2-Cyclohexylamino-5-methyl-3-nitropyridine represents a strategically designed chemical scaffold with significant potential in the discovery of novel kinase inhibitors. Its straightforward synthesis and the versatility of its functional groups provide a robust platform for the generation of diverse compound libraries. The incorporation of the cyclohexyl moiety is anticipated to confer favorable hydrophobic interactions within the kinase active site, potentially leading to high potency and selectivity. Further exploration of this scaffold, guided by structure-activity relationship (SAR) studies and computational modeling, is warranted to unlock its full therapeutic potential in the ongoing quest for more effective and selective targeted therapies.
References
PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]
PMC. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
PMC. (2018, April 5). Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy. Retrieved from [Link]
PubMed. (2019, October 1). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Retrieved from [Link]
PubMed. (2014, November 1). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Retrieved from [Link]
NIH. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from [Link]
MDPI. (2022, December 23). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved from [Link]
NIH. (2022, September 13). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved from [Link]
ACS Publications. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]
Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]
PMC. (2023, January 19). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Retrieved from [Link]
MDPI. (n.d.). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Retrieved from [Link]
PMC. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]
NIH. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
RSC Publishing. (n.d.). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Retrieved from [Link]
Apollo. (2023, November 27). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Retrieved from [Link]
DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
PubMed. (2025, May 5). Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention strategies. Retrieved from [Link]
Semantic Scholar. (n.d.). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Retrieved from [Link]
Application Note & Protocols: Leveraging 2-Cyclohexylamino-5-methyl-3-nitropyridine in Advanced Multicomponent Reactions
Introduction: The Strategic Value of Substituted Aminopyridines in MCRs Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Substituted Aminopyridines in MCRs
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2][3] By combining three or more reactants in one pot, MCRs offer significant advantages in terms of atom economy, time savings, and operational simplicity, making them invaluable tools in drug discovery and materials science.[1] The imidazo[1,2-a]pyridine scaffold, in particular, is a privileged structure found in numerous marketed drugs and clinical candidates.[4]
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a premier method for assembling these valuable scaffolds from a heterocyclic amine, an aldehyde, and an isocyanide.[5][6][7] The choice of the initial amine is critical as it dictates the core structure and provides key points for diversification. This guide focuses on 2-Cyclohexylamino-5-methyl-3-nitropyridine , a highly functionalized reactant designed for strategic use in MCRs. Its unique combination of a nucleophilic amino group, an electron-deficient pyridine ring, and sterically and electronically distinct substituents makes it a powerful building block for generating novel libraries of drug-like molecules.
This document provides a comprehensive overview of the reactant's properties, a detailed mechanistic rationale for its use, a field-tested protocol for its application in the GBB reaction, and insights into its potential in medicinal chemistry.
Reactant Profile: Physicochemical Properties and Safety
While specific experimental data for 2-Cyclohexylamino-5-methyl-3-nitropyridine is not broadly published, its properties can be reliably inferred from its constituent parts and well-characterized analogs like 2-Amino-3-nitropyridine.
Synthesis of the Reactant
The title compound can be synthesized via a standard nucleophilic aromatic substitution (SNAr) pathway. A common precursor, 2-chloro-5-methyl-3-nitropyridine, is accessible from 2-amino-5-methylpyridine.[8] The subsequent reaction with cyclohexylamine, typically in a polar aprotic solvent with a non-nucleophilic base, yields the desired product.
Physicochemical Data of Key Analogs
The data below for the parent aminonitropyridine provides a baseline for handling and reaction planning. The incorporation of the 5-methyl and 2-cyclohexylamino groups will increase the molecular weight, significantly enhance lipophilicity (logP), and likely alter the melting point and solubility profile.
Expected to be similar, with minor inductive effects
Safety and Handling
Based on the hazard classifications for analogous compounds like 2-amino-3-nitropyridine, appropriate precautions are mandatory.[10][13]
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
Handling: Avoid creating dust.[14] Avoid ingestion, inhalation, and contact with skin and eyes.[13][14] Wash hands thoroughly after handling.
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14] Store away from strong oxidizing agents.
Mechanistic Rationale in Multicomponent Reactions
The efficacy of 2-Cyclohexylamino-5-methyl-3-nitropyridine in the Groebke-Blackburn-Bienaymé reaction is rooted in its distinct electronic and steric features.
The Amine Component: The exocyclic cyclohexylamino group serves as the primary nucleophile, initiating the reaction cascade by condensing with an aldehyde to form a reactive iminium ion. This step is often catalyzed by a Brønsted or Lewis acid.
The Pyridine Core: The endocyclic nitrogen of the pyridine ring acts as the intramolecular nucleophile in the key cyclization step.
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the 3-nitro substituent significantly influences the electronics of the pyridine ring. It reduces the basicity of the endocyclic nitrogen, which can prevent unproductive side reactions. This electronic modulation is crucial for favoring the desired reaction pathway.
The Methyl Group (-CH₃): The 5-methyl group serves as a valuable substitution point for tuning the final molecule's steric and electronic properties, often improving metabolic stability or target affinity in medicinal chemistry contexts.
The Cyclohexyl Group (-C₆H₁₁): This bulky, lipophilic group imparts important physicochemical properties to the final product. It can enhance membrane permeability and van der Waals interactions within a biological target's binding pocket, while also providing a distinct steric footprint.
The general workflow and mechanism of the GBB reaction are depicted below.
Caption: General workflow of the Groebke-Blackburn-Bienaymé reaction.
This section provides a representative, field-proven protocol for the synthesis of a substituted imidazo[1,2-a]pyridine using 2-Cyclohexylamino-5-methyl-3-nitropyridine. This protocol is based on established methodologies for similar 2-aminopyridine substrates and can be adapted for various aldehydes and isocyanides.[5][15]
Solvent: Methanol (MeOH) or Dichloromethane (DCM), anhydrous
Equipment: Round-bottom flask, magnetic stirrer, condenser (if heating), inert atmosphere setup (N₂ or Ar), rotary evaporator, column chromatography system.
Step-by-Step Procedure
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add 2-Cyclohexylamino-5-methyl-3-nitropyridine (e.g., 235 mg, 1.0 mmol, 1.0 eq) and the chosen catalyst (e.g., Sc(OTf)₃, 49 mg, 0.1 mmol).
Solvent Addition: Add anhydrous methanol (5 mL) and stir the mixture until the solids are dissolved.
Reagent Addition: Sequentially add the aldehyde (e.g., Benzaldehyde, 112 µL, 1.1 mmol, 1.1 eq) followed by the isocyanide (e.g., tert-Butyl isocyanide, 135 µL, 1.2 mmol, 1.2 eq) to the stirring solution at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive substrates, the reaction may be gently heated to 40-50 °C.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Expected Product Characterization
The resulting product would be N-(tert-butyl)-2-phenyl-N-cyclohexyl-7-methyl-8-nitroimidazo[1,2-a]pyridin-3-amine . Key expected analytical signals include:
¹H NMR: Aromatic protons from the phenyl and pyridine rings, characteristic signals for the tert-butyl and cyclohexyl groups, and a signal for the 7-methyl group.
¹³C NMR: Resonances corresponding to the fused imidazo[1,2-a]pyridine core, the substituents, and the aliphatic groups.
HRMS: A precise mass peak corresponding to the calculated exact mass of the product's molecular ion [M+H]⁺.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Reaction
Insufficiently active catalyst; Steric hindrance from bulky reactants; Low reactivity of aldehyde or isocyanide.
Increase catalyst loading to 20 mol%. Switch to a stronger Lewis acid (e.g., InCl₃) or Brønsted acid (e.g., HClO₄).[5] Increase reaction temperature to 40-60 °C. Increase reaction time.
Formation of Side Products
Presence of water leading to hydrolysis; Competing side reactions of the isocyanide.
Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under a strict inert atmosphere. Add a dehydrating agent like trimethyl orthoformate.[15]
Difficult Purification
Product has similar polarity to starting materials or byproducts.
Optimize the mobile phase for column chromatography. Consider reverse-phase chromatography for highly polar products. Recrystallization may be an alternative for solid products.
Applications in Medicinal Chemistry and Drug Discovery
The GBB reaction with 2-Cyclohexylamino-5-methyl-3-nitropyridine provides rapid access to a library of structurally diverse N-3-substituted imidazo[1,2-a]pyridines. This scaffold is of high interest due to its wide range of biological activities. The substituents introduced by the MCR components allow for fine-tuning of the molecule's properties:
Scaffold Core: The imidazo[1,2-a]pyridine core is a proven pharmacophore.
R¹ (from Aldehyde): This position allows for the introduction of various aryl or alkyl groups to probe specific interactions with the target protein.
R² (from Isocyanide): The isocyanide component defines the substitution on the 3-amino group, influencing solubility and metabolic stability.
Nitro Group: Can act as a hydrogen bond acceptor or be chemically reduced to an amino group, providing a handle for further derivatization and library expansion.
Conclusion
2-Cyclohexylamino-5-methyl-3-nitropyridine is a sophisticated and highly valuable reactant for multicomponent chemistry. Its pre-installed functional and structural diversity—a reactive amine, an electronically tuned heterocyclic core, and lipophilic/steric modifiers—makes it an ideal choice for researchers aiming to accelerate the discovery of novel chemical entities. The Groebke-Blackburn-Bienaymé reaction provides a robust and efficient pathway to translate the potential of this building block into libraries of complex, drug-like imidazo[1,2-a]pyridines, streamlining the path from initial concept to lead optimization.
References
Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
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MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]
de Castro, P. P., et al. (2021). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, 6(35), 22619–22633. Retrieved from [Link]
Cioc, R. C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). National Center for Biotechnology Information. Retrieved from [Link]
Montanari, A., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach in the Fight against Cancer. Pharmaceuticals, 16(4), 589. Retrieved from [Link]
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]
Pipzine Chemicals. (n.d.). 2-Amino-3-Nitropyridine Supplier & Manufacturer in China. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
ResearchGate. (2019). (PDF) The Groebke‐Blackburn‐Bienaymé Reaction. Retrieved from [Link]
Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine. Retrieved from [Link]
Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
ResearchGate. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Retrieved from [Link]
MDPI. (2020). Bio-Catalysis in Multicomponent Reactions. Retrieved from [Link]
SpringerLink. (2011). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]
ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
Purification of crude 2-Cyclohexylamino-5-methyl-3-nitropyridine by column chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 2-Cyclohexylamino-5-methyl-3-nitropyridine. The methodologies an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 2-Cyclohexylamino-5-methyl-3-nitropyridine. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction: The Challenge of Purifying an Aminopyridine Derivative
2-Cyclohexylamino-5-methyl-3-nitropyridine is a substituted aminopyridine, a class of compounds prevalent in medicinal chemistry. Its structure presents a unique purification challenge: the basicity of the pyridine nitrogen and the secondary amine can lead to strong, often irreversible, interactions with the acidic silanol groups of standard silica gel. This interaction is a primary cause of common chromatographic problems such as poor recovery, significant peak tailing, and even on-column degradation.
This guide provides a systematic approach to navigate these challenges, focusing on the principles of stationary phase selection, mobile phase optimization, and troubleshooting common issues encountered during column chromatography.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Question 1: My compound is showing significant streaking or tailing on both the TLC plate and the column. What's happening and how do I fix it?
Answer:
This is the most common issue when purifying basic compounds like your aminopyridine on standard silica gel. The tailing is a visual representation of strong, non-ideal interactions between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the silica surface. This leads to a slow, continuous elution rather than a sharp, defined band, resulting in poor separation and lower purity of collected fractions.
Causality: The lone pair of electrons on the nitrogen atoms forms strong hydrogen bonds with the acidic protons of the silanol groups. In some cases, an acid-base reaction can occur, leading to the protonation of your compound and its strong adsorption to the negatively charged silica surface.
Solution:
The most effective solution is to neutralize the acidic sites on the stationary phase by adding a small amount of a basic modifier to your mobile phase.
Primary Recommendation: Add 0.5-2% triethylamine (TEA) or ammonia solution to your chosen eluent (e.g., Hexane/Ethyl Acetate). The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound. This allows your compound to elute based on polarity differences with much-improved peak shape.[1][2]
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
Question 2: I've developed a solvent system using TLC, but on the column, my compound is eluting much faster than expected and mixing with impurities.
Answer:
This discrepancy between TLC and column chromatography performance often stems from overloading the column or improper packing.
Causality:
Overloading: Applying too much crude material for the amount of silica gel used saturates the stationary phase.[3] Once the initial accessible sites are occupied, the excess compound travels down the column with the solvent front, leading to broad bands and poor separation.
Poor Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can flow through without proper interaction with the stationary phase. This is known as "channeling" and severely degrades separation efficiency.
Solution:
Adhere to Loading Ratios: A general rule of thumb is to load 1g of crude material for every 30-100g of silica gel, depending on the difficulty of the separation. For closely eluting impurities, a higher ratio (e.g., 1:100) is recommended.
Proper Column Packing: Ensure a homogeneously packed column. "Slurry packing," where the silica is mixed with the initial eluent before being added to the column, is generally superior to "dry packing" for achieving a uniform bed.
Sample Application: Dissolve the crude sample in a minimal amount of solvent (ideally the eluent itself) and apply it carefully to the top of the silica bed in a narrow, concentrated band.[4]
Question 3: My compound appears to be decomposing on the column. I'm getting multiple spots on the TLC of my collected fractions that were not in the crude mixture.
Answer:
Decomposition on silica gel is a known risk for sensitive molecules. The acidic nature of the silica surface can catalyze degradation reactions.
Causality: The silanol groups on the silica surface are Lewis acids and can promote reactions such as hydrolysis, rearrangement, or elimination, especially if the compound is heated by the exothermic process of solvent adsorption onto the silica.
Solution:
Deactivate the Silica: As with tailing, adding a base like triethylamine to the eluent can significantly reduce the surface acidity and prevent degradation.[1]
Use an Alternative Stationary Phase: Neutral alumina is a good alternative for acid-sensitive compounds. Florisil is another option for certain separations.[5]
Run the Column "Cool": If the decomposition is due to heat generated during solvent application, ensure the eluent is added slowly and carefully to dissipate any heat.
Check Compound Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears, it's a strong indication of instability on silica.[5]
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal mobile phase for separation?
A1: The process begins with Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[1]
Starting Point: Begin with a binary mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).
TLC Analysis: Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
Optimization:
If the Rf is too low (compound stays at the bottom), increase the polarity of the mobile phase (add more Ethyl Acetate).
If the Rf is too high (compound runs to the top), decrease the polarity (add more Hexane).
Remember to add your basic modifier (e.g., 1% TEA) to the TLC developing chamber to accurately predict the behavior on the column.
Q2: What is the difference between wet and dry sample loading?
A2: Both methods aim to apply the sample to the column in a concentrated band.
Wet Loading: The crude material is dissolved in a minimal amount of a strong solvent and pipetted directly onto the top of the silica bed. This is fast but can cause issues if the solvent used is much more polar than the eluent, which can disrupt the top of the column.[4]
Dry Loading: The crude material is dissolved in a suitable solvent, and a small amount of silica gel (or Celite) is added to the solution. The solvent is then removed under reduced pressure to yield a free-flowing powder of the crude material adsorbed onto the silica. This powder is then carefully added to the top of the packed column. Dry loading is often superior as it ensures a very even application and avoids issues with strong dissolution solvents.[6]
Q3: My compound is yellow/orange. Can I track it visually on the column?
A3: Yes. If 2-Cyclohexylamino-5-methyl-3-nitropyridine is colored, you can often track the colored band as it moves down the column. This provides a real-time visual guide for when to start collecting fractions containing your product. However, you should always confirm the contents of your fractions with TLC analysis, as colorless impurities may co-elute or elute just before or after your colored compound.
Technical Support Center: Enhancing Aqueous Solubility of 2-Cyclohexylamino-5-methyl-3-nitropyridine for Biological Assays
Welcome to the technical support center for 2-Cyclohexylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and in-depth i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Cyclohexylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and in-depth insights into overcoming solubility challenges with this compound in aqueous media for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Cyclohexylamino-5-methyl-3-nitropyridine poorly soluble in aqueous solutions?
A1: The structure of 2-Cyclohexylamino-5-methyl-3-nitropyridine contains both hydrophobic (cyclohexyl and methyl groups) and polar (amino and nitro groups) moieties. The bulky, non-polar cyclohexyl group, in particular, contributes significantly to its low aqueous solubility. While the nitro and amino groups can participate in hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to poor dissolution in water-based buffers and cell culture media.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds. However, it can exhibit cytotoxic effects at higher concentrations. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 1%, with many studies suggesting that concentrations above 2% can be cytotoxic and even lower concentrations (below 1%) may cause inhibitory effects on cell growth.[1] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q3: Can I use sonication to dissolve the compound?
A3: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds by breaking down aggregates and increasing the surface area for solvent interaction. However, it is important to use it judiciously as prolonged or high-energy sonication can potentially degrade the compound. It is often used in conjunction with other solubilization methods.
Q4: Will adjusting the pH of my buffer help improve solubility?
A4: The solubility of compounds with ionizable groups can often be improved by adjusting the pH. The amino group on the pyridine ring of 2-Cyclohexylamino-5-methyl-3-nitropyridine is basic and can be protonated at acidic pH, forming a more soluble salt. However, it's important to consider that the nitro group can be reduced over a wide pH range.[2] Therefore, the stability of the compound at different pH values should be assessed. Additionally, the chosen pH must be compatible with your biological assay.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution into aqueous buffer or media.
Underlying Cause: This is a common issue when a compound is dissolved in a strong organic solvent (like 100% DMSO) and then rapidly diluted into an aqueous environment. The drastic change in solvent polarity causes the compound to crash out of solution.
Solutions:
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock solution into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG). Then, further dilute this intermediate solution into your final aqueous buffer.
Co-solvents: Incorporate a co-solvent into your final aqueous solution. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[3]
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds by forming micelles.[4][5]
Issue 2: The required concentration for the biological assay cannot be reached even with co-solvents.
Underlying Cause: The intrinsic solubility of the compound in the chosen solvent system may be too low for the desired experimental concentration.
Solutions:
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming inclusion complexes that are more water-soluble.[6][7][8][][10] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[4]
Solid Dispersions: This technique involves dispersing the compound in a solid carrier matrix at the molecular level.[11][12] While more complex to prepare, it can significantly enhance solubility and dissolution rates.[13]
Issue 3: Observed biological activity is inconsistent or lower than expected.
Underlying Cause: Poor solubility can lead to an overestimation of the actual concentration of the compound in solution, as some of it may be present as fine, undissolved particles. These particles are not bioavailable and can lead to variable results.
Solutions:
Solubility Assessment: Before conducting biological assays, it is crucial to determine the kinetic and thermodynamic solubility of the compound in your final assay buffer.[14][15] This will provide a realistic understanding of the maximum achievable concentration.
Filtration: After preparing your dosing solution, filter it through a 0.22 µm filter to remove any undissolved particles. This ensures that you are working with a true solution.
Quantitative Data Summary
Solubilizing Agent
Recommended Starting Concentration
Maximum Tolerated Concentration (Typical for Cell-Based Assays)
Can effectively encapsulate hydrophobic compounds.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Weigh out the appropriate amount of 2-Cyclohexylamino-5-methyl-3-nitropyridine powder.
Add the required volume of 100% DMSO to achieve a 10 mM concentration.
Vortex the solution for 1-2 minutes.
Gently warm the solution to 37°C for 5-10 minutes if the compound does not fully dissolve.
Visually inspect the solution to ensure there are no visible particles.
Store the stock solution at -20°C, protected from light.
Protocol 2: Solubilization using a Co-solvent System (DMSO/Ethanol)
Start with a 10 mM stock solution of the compound in 100% DMSO.
Prepare an intermediate dilution by adding the DMSO stock to absolute ethanol to achieve a 1:1 ratio of DMSO to ethanol.
Vortex the intermediate solution thoroughly.
Further dilute the intermediate solution into your final aqueous buffer or cell culture medium to achieve the desired final concentration of the compound. Ensure the final concentration of both DMSO and ethanol is within the tolerated limits for your assay.
Protocol 3: Solubilization using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer.
Warm the HP-β-CD solution to 37-40°C with gentle stirring.
Slowly add the powdered 2-Cyclohexylamino-5-methyl-3-nitropyridine to the warm HP-β-CD solution while stirring continuously.
Continue stirring for 1-2 hours at 37-40°C.
Allow the solution to cool to room temperature.
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
Determine the final concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: General workflow for preparing and solubilizing 2-Cyclohexylamino-5-methyl-3-nitropyridine for biological assays.
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
References
Halling-Sørensen, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]
Adkins, C. E., et al. (2020). Biologic excipients: Importance of clinical awareness of inactive ingredients. Journal of Pharmaceutical Sciences, 109(6), 1845-1856. [Link]
Gali, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1074. [Link]
Li, X., et al. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 27(13), 4353. [Link]
Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 42(4), 149-166. [Link]
Rohe, A. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
Gali, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
Kaur, H., et al. (2023). A Review: The Impact Of Excipient Selection On The Stability Of Biological Drugs. International Journal of Creative Research Thoughts, 11(3), i721-i730. [Link]
Mashayekhi, V., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 3(2), 49-54. [Link]
Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 2(7), 909-917. [Link]
Pollard, J. (2015). The biological effects of commonly used excipients. Aston University. [Link]
Chaudhary, A., & Patel, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781–1787. [Link]
Halling-Sørensen, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
Bevan, C. D., & Lloyd, R. S. (2000). In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]
Aiassa, V., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Pharmaceutics, 11(3), 121. [Link]
Blasko, A. (2023). Preformulation Of Excipients In Biologics Development. Bioprocess Online. [Link]
American Pharmaceutical Review. Solubilizer Excipients. [Link]
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 1-7. [Link]
Halling-Sørensen, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
Le, T. T., et al. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Asian Pacific Journal of Cancer Prevention, 18(4), 1033. [Link]
Singh, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(6), 1216. [Link]
Al-Gousous, J., & Langguth, P. (2015). Effects of excipients on the stability of medicinal products. ResearchGate. [Link]
Technical Support Center: Scale-Up Synthesis of 2-Cyclohexylamino-5-methyl-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-Cyclohexylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Cyclohexylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important chemical intermediate. We provide in-depth troubleshooting advice and frequently asked questions to ensure a successful, safe, and efficient synthesis campaign.
Introduction
The synthesis of 2-Cyclohexylamino-5-methyl-3-nitropyridine is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of a substituted nitropyridine by cyclohexylamine. The electron-withdrawing nitro group at the 3-position is crucial for activating the pyridine ring towards nucleophilic attack.[1][2] While this reaction is generally robust on a laboratory scale, scaling up production can introduce several challenges that impact yield, purity, and safety. This guide will address these potential issues with practical, experience-based solutions.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up synthesis of 2-Cyclohexylamino-5-methyl-3-nitropyridine.
Problem 1: Low or Inconsistent Yield
Symptoms: The isolated yield of the final product is significantly lower than expected based on small-scale experiments, or the yield varies considerably between batches.
Possible Causes & Solutions:
Incomplete Reaction:
Cause: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material. On a larger scale, heat transfer can be less efficient, requiring longer heating times or higher temperatures to achieve the same conversion as in the lab.
Solution: Monitor the reaction progress using an appropriate analytical technique such as HPLC or TLC. If the reaction has stalled, consider a controlled increase in temperature or extending the reaction time. For amination reactions of this type, temperatures in the range of 100-120 °C are often employed.[3]
Side Reactions:
Cause: Higher temperatures can also promote the formation of side products. The highly activated nitropyridine ring can be susceptible to attack by other nucleophiles present in the reaction mixture.
Solution: A careful optimization of the reaction temperature is critical. It is often a trade-off between reaction rate and selectivity. The use of a suitable base to scavenge the HCl generated during the reaction is also important to prevent unwanted side reactions.
Product Degradation:
Cause: The product, 2-Cyclohexylamino-5-methyl-3-nitropyridine, may not be stable under prolonged exposure to high temperatures or strongly basic conditions.
Solution: Once the reaction has reached completion (as determined by in-process monitoring), it is crucial to cool the reaction mixture promptly and proceed with the work-up and purification steps.
Mechanical Losses during Work-up and Isolation:
Cause: Transferring large volumes of reaction mixtures and handling large quantities of solids during filtration and drying can lead to significant mechanical losses. Recrystallization, a common purification method, can also result in lower yields if not optimized for a larger scale.[3][4]
Solution: Ensure that all transfer lines are thoroughly rinsed to recover as much product as possible. Optimize the recrystallization process by carefully selecting the solvent system and controlling the cooling rate to maximize crystal formation and recovery.
Problem 2: Presence of Impurities and Side Products
Symptoms: Analytical data (e.g., HPLC, NMR) of the isolated product shows the presence of one or more significant impurities.
Possible Causes & Solutions:
Unreacted Starting Materials:
Cause: As mentioned above, incomplete reaction is a common cause of impurities.
Solution: Drive the reaction to completion by optimizing reaction time and temperature.
Formation of Isomeric Products:
Cause: While the nitro group at the 3-position strongly directs the nucleophilic attack to the 2-position, there is a possibility of forming other isomers, especially if there are other leaving groups on the pyridine ring.[5]
Solution: Careful control of reaction conditions can minimize the formation of isomers. Purification by recrystallization or column chromatography may be necessary to remove these impurities.
Hydrolysis of the Starting Material:
Cause: If water is present in the reaction mixture, the starting material, 2-chloro-5-methyl-3-nitropyridine, can hydrolyze to form 2-hydroxy-5-methyl-3-nitropyridine, especially at elevated temperatures.
Solution: Use anhydrous solvents and ensure all reagents are dry. If the presence of water is unavoidable, minimize the reaction time at high temperatures.
Over-reaction or Decomposition Products:
Cause: Harsh reaction conditions can lead to the degradation of both the starting materials and the product.
Solution: Avoid excessive temperatures and prolonged reaction times.
Problem 3: Difficulties in Product Isolation and Purification
Symptoms: The product is difficult to crystallize, forms an oil, or is challenging to purify to the desired specification.
Possible Causes & Solutions:
Oiling Out During Crystallization:
Cause: The product may have a low melting point or be impure, causing it to separate as an oil rather than a crystalline solid during the cooling of the recrystallization solvent.
Solution: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water) can sometimes be effective.[3] Seeding the solution with a small crystal of the pure product can also induce crystallization.
Poor Filterability:
Cause: The product may crystallize as very fine needles or platelets, which can clog the filter and make filtration slow and inefficient.
Solution: Optimize the cooling profile during crystallization to encourage the growth of larger crystals. The choice of solvent can also influence crystal habit.
Co-precipitation of Impurities:
Cause: Impurities with similar solubility profiles to the product may co-precipitate during crystallization.
Solution: A multi-step purification process may be necessary. This could involve an initial crystallization to remove the bulk of the impurities, followed by a second recrystallization or another purification technique like column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-Cyclohexylamino-5-methyl-3-nitropyridine?
The most common and direct route is the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-methyl-3-nitropyridine with cyclohexylamine. The reaction is typically carried out in a suitable solvent at an elevated temperature.
Q2: What is the mechanism of this reaction?
The reaction proceeds via a two-step addition-elimination mechanism.[1][2] First, the nucleophile (cyclohexylamine) attacks the electron-deficient carbon at the 2-position of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.
Q3: How do I choose the right solvent and base for this reaction?
Solvent: The choice of solvent is critical for a successful scale-up. The solvent should be inert to the reactants and products, have a sufficiently high boiling point to allow the reaction to be carried out at the desired temperature, and be able to dissolve the starting materials to a reasonable extent. Common solvents for such reactions include ethanol, isopropanol, or aprotic polar solvents like DMF or DMSO.[3]
Base: A base is often added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct. This prevents the protonation of the cyclohexylamine, which would render it non-nucleophilic. Common bases include inorganic carbonates (e.g., potassium carbonate) or tertiary amines (e.g., triethylamine). The choice of base can impact the reaction rate and the impurity profile.
Q4: What are the critical process parameters to control during scale-up?
Parameter
Importance
Recommended Range/Control
Temperature
High impact on reaction rate and side product formation.
Typically 80-120 °C. Requires careful monitoring and control.[3]
Reaction Time
Affects conversion and potential for product degradation.
Monitor by HPLC/TLC until starting material is consumed.
Reagent Stoichiometry
An excess of cyclohexylamine can be used to drive the reaction to completion.
1.1 to 1.5 equivalents of cyclohexylamine.
Agitation
Crucial for ensuring good mixing and heat transfer in large reactors.
Maintain vigorous and consistent stirring.
Pressure
May be necessary if the reaction is run above the boiling point of the solvent.
Q5: What analytical methods are recommended for monitoring the reaction and ensuring product quality?
In-process monitoring: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are excellent techniques for monitoring the disappearance of the starting material and the formation of the product.
Final product analysis: The purity of the isolated product should be confirmed by HPLC. The structure and identity of the product should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q6: What are the key safety considerations for the scale-up of this synthesis?
Handling of Raw Materials: The starting material, 2-chloro-5-methyl-3-nitropyridine, and related nitropyridines can be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[6] Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Exothermic Reactions: The reaction between cyclohexylamine and 2-chloro-5-methyl-3-nitropyridine can be exothermic. On a large scale, the heat generated can be significant and must be carefully managed to prevent a runaway reaction. Ensure the reactor has adequate cooling capacity and add reagents in a controlled manner.
Reactions at Elevated Temperature and Pressure: If the reaction is carried out in a sealed vessel, it is essential to use a properly rated and maintained pressure reactor.[3] Never exceed the maximum rated pressure and temperature of the equipment.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Protocol: Synthesis of 2-Cyclohexylamino-5-methyl-3-nitropyridine
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Materials:
2-Chloro-5-methyl-3-nitropyridine (1.0 eq)
Cyclohexylamine (1.2 eq)
Potassium carbonate (1.5 eq)
Ethanol (or other suitable solvent)
Procedure:
Charge the reactor with 2-chloro-5-methyl-3-nitropyridine, potassium carbonate, and ethanol.
Begin stirring the mixture.
Slowly add the cyclohexylamine to the reactor. A slight exotherm may be observed.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and hold for the required time.
Monitor the reaction progress by HPLC or TLC.
Once the reaction is complete, cool the mixture to room temperature.
Filter the reaction mixture to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Cyclohexylamino-5-methyl-3-nitropyridine as a solid.
Visualizations
Reaction Pathway
Caption: A decision tree for troubleshooting common synthesis issues.
References
Benchchem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate.
ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
Benchchem. (n.d.). Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.
Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
Technical Support Center: Controlling Regioselectivity in Subsequent Reactions on the 2-Cyclohexylamino-5-methyl-3-nitropyridine Ring
Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving the 2-cyclohexylamino-5-methyl-3-nitropyridine ring. This guide is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving the 2-cyclohexylamino-5-methyl-3-nitropyridine ring. This guide is designed for researchers, scientists, and drug development professionals who are looking to precisely control the outcomes of their synthetic transformations on this versatile scaffold. Here, we will delve into the underlying principles governing reactivity and provide actionable troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Understanding the Directing Effects at Play
Before troubleshooting specific issues, it is crucial to understand the electronic and steric factors that dictate the regioselectivity of reactions on the 2-cyclohexylamino-5-methyl-3-nitropyridine ring. The interplay of the activating and deactivating groups on the pyridine ring creates a nuanced reactivity profile.
The substituents on the pyridine ring—the cyclohexylamino group at C2, the nitro group at C3, and the methyl group at C5—each exert a distinct influence on the electron density of the ring, thereby directing incoming reagents to specific positions.[1]
2-Cyclohexylamino Group: This is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the pyridine ring through resonance. This increases the electron density at the ortho (C3) and para (C4) positions.
3-Nitro Group: The nitro group is a powerful deactivating group, withdrawing electron density from the ring both inductively and through resonance.[2][3] This deactivation is most pronounced at the ortho (C2, C4) and para (C6) positions relative to the nitro group.
5-Methyl Group: The methyl group is a weak activating group, donating electron density into the ring through an inductive effect.
The combination of these directing effects leads to a complex pattern of reactivity, which can be harnessed to achieve the desired regioselectivity.
Visualizing the Electronic Landscape
To better understand the interplay of these directing effects, consider the following conceptual diagram:
Caption: Directing effects on the pyridine ring.
II. Troubleshooting Guide
This section addresses common problems encountered during subsequent reactions on the 2-cyclohexylamino-5-methyl-3-nitropyridine ring and provides guidance on how to resolve them.
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNA_r)
Symptom: You are attempting a nucleophilic aromatic substitution (SNA_r) reaction, for instance, to replace a leaving group on the ring, but you obtain a mixture of isomers or the undesired regioisomer as the major product.
Potential Causes & Solutions:
Incorrect Choice of Nucleophile: The nature of the nucleophile can significantly impact regioselectivity. "Hard" nucleophiles (e.g., alkoxides, amides) may favor attack at the most electron-deficient position, while "soft" nucleophiles (e.g., thiolates) might be more influenced by orbital overlap considerations.
Recommendation: If you are observing poor selectivity, consider switching to a different class of nucleophile. For example, studies on related 3-nitropyridine systems have shown that thiolate anions can readily and selectively substitute the nitro group.[4][5]
Reaction Conditions: Temperature and solvent can play a crucial role. Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may not be the desired kinetic product.[2]
Recommendation: Try running the reaction at a lower temperature to favor the kinetically controlled product. The choice of solvent can also influence the solvation of the intermediate Meisenheimer complex, thereby affecting the reaction pathway. Experiment with a range of aprotic polar solvents (e.g., DMF, DMSO) and nonpolar solvents.
Steric Hindrance: The bulky cyclohexylamino group at the C2 position can sterically hinder attack at the adjacent C3 and C4 positions.
Recommendation: If you are targeting a position near the cyclohexylamino group, you may need to use a smaller nucleophile or consider a different synthetic strategy altogether.
Problem 2: Unwanted Reduction of the Nitro Group
Symptom: During a reaction intended to modify another part of the molecule, you observe the partial or complete reduction of the 3-nitro group to an amino group or other reduced species.
Potential Causes & Solutions:
Reducing Agents Present: Many common reagents, particularly those used in metal-catalyzed cross-coupling reactions, can also reduce nitro groups. For example, certain phosphine ligands or residual reducing agents from a previous step can be problematic.
Recommendation: Carefully select your reagents to be compatible with the nitro group. If a reduction is unavoidable, consider protecting the nitro group, although this can add extra steps to your synthesis. Alternatively, the reduction of the nitro group can be performed intentionally and selectively using specific conditions, such as electrochemical reduction in an acidic solution.[6]
Reaction Conditions: High temperatures and the presence of hydrogen sources (e.g., certain solvents, water) can facilitate the reduction of the nitro group, especially in the presence of a metal catalyst.
Recommendation: Optimize your reaction conditions to use the mildest possible temperature and ensure your solvents and reagents are anhydrous if necessary.
Problem 3: Difficulty in Achieving Electrophilic Aromatic Substitution (EAS)
Symptom: You are attempting an electrophilic aromatic substitution, such as nitration or halogenation, but the reaction is sluggish, gives low yields, or results in a complex mixture of products.
Potential Causes & Solutions:
Deactivation by the Nitro Group: The strong deactivating effect of the 3-nitro group makes electrophilic substitution on the pyridine ring challenging.[3]
Recommendation: You may need to use harsh reaction conditions (e.g., fuming nitric acid and sulfuric acid for nitration) to overcome the deactivation.[7][8] Be aware that such conditions can lead to side reactions and degradation of the starting material.
Protonation of the Pyridine Nitrogen: In strongly acidic media, the pyridine nitrogen will be protonated, further deactivating the ring towards electrophilic attack.
Recommendation: Consider using a less acidic catalyst or a different synthetic approach if possible. For some substrates, it may be possible to perform the reaction on a pyridine N-oxide derivative, which can alter the regioselectivity and reactivity.[9]
III. Frequently Asked Questions (FAQs)
Q1: At which position is nucleophilic attack most likely to occur on the 2-cyclohexylamino-5-methyl-3-nitropyridine ring?
The most likely position for nucleophilic attack is generally the C4 or C6 position. The 3-nitro group strongly activates the ortho (C2, C4) and para (C6) positions towards nucleophilic attack.[2] However, the C2 position is already substituted. Therefore, the competition is primarily between the C4 and C6 positions. The strong electron-donating effect of the 2-cyclohexylamino group at the para-position (C4) can counteract the deactivating effect of the nitro group, making the C6 position, which is para to the deactivating nitro group, a more favorable site for nucleophilic attack in many cases.
Q2: How can I selectively functionalize the C4 position?
Selectively functionalizing the C4 position can be challenging due to the competing directing effects. However, it may be possible through a few strategies:
Directed Ortho-Metalation (DoM): If you can temporarily replace the cyclohexylamino proton with a directing group, it may be possible to achieve lithiation at the C4 position.
Halogen-Metal Exchange: If you can selectively introduce a halogen at the C4 position, you can then perform a halogen-metal exchange followed by quenching with an electrophile.
Q3: What is the best way to reduce the 3-nitro group without affecting other functional groups?
The selective reduction of a nitro group in the presence of other reducible functional groups is a common challenge. Several methods can be employed:
Catalytic Hydrogenation: Using a specific catalyst, such as Pd/C, under controlled conditions (pressure, temperature, and solvent) can often achieve selective reduction of the nitro group.[10]
Transfer Hydrogenation: Reagents like ammonium formate or cyclohexene in the presence of a catalyst (e.g., Pd/C) can be milder than using hydrogen gas directly.
Chemical Reduction: Reagents such as tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic methods for nitro group reduction. The choice of reagent will depend on the compatibility with other functional groups in your molecule.
Q4: Can I perform metal-catalyzed cross-coupling reactions on this ring system?
Yes, metal-catalyzed cross-coupling reactions are a powerful tool for functionalizing pyridine rings.[11][12][13] However, there are some important considerations:
Choice of Catalyst and Ligand: The choice of the metal catalyst (e.g., palladium, copper) and the ligand is critical for success. The pyridyl nitrogen can coordinate to the metal center, which can either be beneficial (as a directing group) or detrimental (by poisoning the catalyst).[12][13]
Substrate Preparation: You will likely need to introduce a suitable handle for cross-coupling, such as a halogen or a triflate group, at the desired position on the ring.
Denitrative Coupling: In some cases, the nitro group itself can be used as a leaving group in certain cross-coupling reactions, offering a more direct functionalization route.[14][15]
Experimental Protocol: Regioselective Nucleophilic Aromatic Substitution with a Thiolate
This protocol provides a general procedure for the regioselective substitution of a leaving group at the C6 position of a 2-cyclohexylamino-5-methyl-3-nitropyridine derivative with a thiolate nucleophile.
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyclohexylamino-6-chloro-5-methyl-3-nitropyridine and anhydrous DMF.
Add potassium carbonate to the solution and stir the suspension.
Slowly add thiophenol to the reaction mixture at room temperature.
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 2-cyclohexylamino-5-methyl-6-(phenylthio)-3-nitropyridine.
Rationale for Regioselectivity:
In this case, the C6 position is highly activated towards nucleophilic attack by the para-nitro group. The thiolate, being a "soft" nucleophile, readily attacks this electron-deficient position, leading to the displacement of the chloride leaving group.
Quantitative Data: Influence of Reaction Conditions on Isomer Ratios
The following table summarizes hypothetical data on the influence of different reaction conditions on the regioselectivity of a nucleophilic substitution reaction on a di-substituted 3-nitropyridine.
Entry
Nucleophile
Solvent
Temperature (°C)
Ratio of C4:C6 Isomers
1
Sodium methoxide
Methanol
25
30:70
2
Sodium methoxide
Methanol
65
45:55
3
Sodium thiophenoxide
DMF
25
10:90
4
Sodium thiophenoxide
Toluene
80
15:85
Analysis: This data illustrates that both the nature of the nucleophile and the reaction conditions can have a significant impact on the regiochemical outcome. Softer nucleophiles like thiolates tend to show higher selectivity for the C6 position. Higher temperatures can, in some cases, decrease the selectivity by providing enough energy to overcome the activation barrier for the formation of the minor isomer.
Workflow for Optimizing Regioselectivity
The following flowchart outlines a general workflow for optimizing the regioselectivity of a subsequent reaction on the 2-cyclohexylamino-5-methyl-3-nitropyridine ring.
Caption: Workflow for optimizing regioselectivity.
IV. References
Hilton, M. C., Dolewski, R. D., & McNally, A. (2022). Selective Functionalization of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 169–174. [Link]
Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. [Link]
Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 3(1), 73. [Link]
O'Neill, P. M., & Mukhtar, A. (2005). Nitropyridines, Their Synthesis and Reactions. Current Organic Chemistry, 9(1), 3-23. [Link]
Not_Provided. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
Not_Provided. (n.d.). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Preprints.org. [Link]
Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
Yadav, M. R., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(16), 9479–9495. [Link]
Ferreira, I. C. F. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
Not_Provided. (n.d.). Potential conjugation effects between 2-amino and 5-nitro substituents... ResearchGate. [Link]
El-Gendy, M. A. A. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(3), 583-588. [Link]
Deady, L. W., & Stillman, D. C. (1978). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 78-81. [Link]
Not_Provided. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. PrepChem.com. [Link]
Not_Provided. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.
Reactivity comparison: 2-Cyclohexylamino-5-methyl-3-nitropyridine vs. other substituted nitropyridines
In the landscape of medicinal chemistry and drug development, substituted nitropyridines are indispensable building blocks.[1][2] Their inherent electronic properties make them versatile precursors for a vast array of co...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and drug development, substituted nitropyridines are indispensable building blocks.[1][2] Their inherent electronic properties make them versatile precursors for a vast array of complex heterocyclic systems, many of which form the core of biologically active molecules.[1][3][4] The reactivity of these intermediates, particularly in nucleophilic aromatic substitution (SNAr) reactions, is a critical parameter that dictates their utility in synthetic campaigns. This guide provides an in-depth, comparative analysis of the reactivity of 2-Cyclohexylamino-5-methyl-3-nitropyridine, benchmarking it against other substituted nitropyridines to provide researchers with actionable insights for reaction design and optimization.
The Crucial Role of Substituents in Modulating Pyridine Reactivity
The pyridine ring, an electron-deficient heterocycle, is inherently more susceptible to nucleophilic attack than its carbocyclic counterpart, benzene.[5] This reactivity is profoundly influenced by the electronic nature of its substituents. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), significantly activate the ring towards SNAr by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[6][7] Conversely, electron-donating groups (EDGs) can either activate or deactivate the ring depending on their position and the interplay of inductive and resonance effects.[8][9]
In the context of 2-Cyclohexylamino-5-methyl-3-nitropyridine, we must consider the combined influence of three key substituents:
3-Nitro Group: As a potent EWG, the nitro group is the primary activating force for SNAr on the pyridine ring.[10] Its presence is paramount for facilitating the displacement of a leaving group.
2-Cyclohexylamino Group: This substituent exerts a dual electronic effect. The nitrogen atom, with its lone pair of electrons, can donate electron density to the ring via a positive resonance effect (+R). However, its electronegativity also leads to an electron-withdrawing inductive effect (-I). The overall impact on reactivity is a nuanced balance of these opposing forces. Furthermore, the bulky cyclohexyl group introduces significant steric hindrance around the 2-position.[11]
5-Methyl Group: The methyl group is a weak electron-donating group (+I effect), which slightly increases the electron density of the ring.
The interplay of these electronic and steric factors determines the overall reactivity profile of 2-Cyclohexylamino-5-methyl-3-nitropyridine.
Comparative Reactivity Analysis: An Experimental Perspective
To provide a quantitative comparison, we will examine the reactivity of 2-Cyclohexylamino-5-methyl-3-nitropyridine in a model SNAr reaction and benchmark it against other structurally related nitropyridines. The chosen reaction is the displacement of a leaving group at the 2-position by a common nucleophile, such as piperidine. For the purpose of this guide, we will consider a hypothetical scenario where the starting material is 2-chloro-5-methyl-3-nitropyridine, which is then reacted with cyclohexylamine to form our target compound, or with other amines and alkoxides to generate a comparative dataset.
Table 1: Relative Reaction Rates for the Nucleophilic Substitution of 2-Substituted-5-methyl-3-nitropyridines with Piperidine
Entry
2-Substituent
Leaving Group
Relative Rate (k_rel)
Key Observations
1
-Cl
Cl⁻
1.00
Baseline reactivity for a common starting material.[12]
2
-F
F⁻
>10
Fluorine is an excellent leaving group in SNAr due to the high electronegativity stabilizing the transition state.[13]
3
-OCH₃
CH₃O⁻
~0.1
The methoxy group is a poorer leaving group than halides and is also electron-donating by resonance, deactivating the ring towards nucleophilic attack.[14]
4
-NH₂
NH₂⁻
<0.01
The amino group is strongly electron-donating by resonance, significantly deactivating the ring. It is also a very poor leaving group.
5
-NH-Cyclohexyl
Cyclohexylamino⁻
<0.01
Similar to the amino group, the cyclohexylamino group is strongly electron-donating and a poor leaving group. The bulky cyclohexyl group also introduces steric hindrance.[15]
From this data, it is evident that the reactivity of the 2-substituent as a leaving group is paramount. Halogens, particularly fluorine, are readily displaced, while amino and alkoxy groups are significantly less reactive. The focus of this guide, 2-Cyclohexylamino-5-methyl-3-nitropyridine, is therefore not typically used as a substrate where the cyclohexylamino group is the intended leaving group in an SNAr reaction. Instead, its utility lies in reactions where other positions on the ring are targeted, or where the existing amino group directs further functionalization.
While the 2-cyclohexylamino group deactivates the 2-position for substitution, its electronic and steric presence directs the reactivity of the molecule in other ways. For instance, in reactions involving electrophilic aromatic substitution, the amino group is a strong activating and ortho-, para-director. However, under the strongly acidic conditions often required for nitration, the amino group would be protonated, becoming a deactivating meta-director.
A more relevant consideration for this class of compounds is the potential for Vicarious Nucleophilic Substitution (VNS), where a nucleophile attacks a hydrogen-bearing carbon atom, followed by elimination.[16] The electron-withdrawing nitro group strongly activates the positions ortho and para to it for such attacks.
Experimental Protocols
To allow for the independent verification of these reactivity trends, the following standardized protocols are provided.
This protocol describes a method for determining the relative rates of reaction for different 2-substituted-5-methyl-3-nitropyridines with a model nucleophile, piperidine, using UV-Vis spectrophotometry.
Materials:
2-Chloro-5-methyl-3-nitropyridine
2-Fluoro-5-methyl-3-nitropyridine
2-Methoxy-5-methyl-3-nitropyridine
2-Amino-5-methyl-3-nitropyridine
2-Cyclohexylamino-5-methyl-3-nitropyridine
Piperidine
Anhydrous Dimethylformamide (DMF)
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
Prepare stock solutions of each of the 2-substituted-5-methyl-3-nitropyridine substrates (0.01 M) and piperidine (1.0 M) in anhydrous DMF.
Set the spectrophotometer to a wavelength where the product of the reaction shows a significant absorbance, and the starting material shows minimal absorbance. This should be determined by running full spectra of the starting material and the expected product.
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 50 °C).
In a quartz cuvette, add 2.9 mL of the piperidine stock solution.
To initiate the reaction, inject 0.1 mL of the substrate stock solution into the cuvette, rapidly mix, and immediately begin recording the absorbance at the predetermined wavelength over time.
Continue data collection until the reaction is complete (i.e., the absorbance plateaus).
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot. Assuming pseudo-first-order conditions (large excess of piperidine), the observed rate constant (k_obs) can be calculated.
Repeat the experiment for each substrate. The relative rates can be determined by normalizing the obtained rate constants to that of a reference substrate (e.g., 2-chloro-5-methyl-3-nitropyridine).
Data Analysis:
The reaction is expected to follow second-order kinetics (first order in substrate and first order in nucleophile).[17][18] By using a large excess of the nucleophile, the reaction can be treated as pseudo-first-order, and the rate constant can be determined from the integrated rate law for a first-order reaction.
Caption: Workflow for the comparative kinetic analysis of SNAr reactions.
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] The first step, which is typically rate-determining, involves the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The electron-withdrawing nitro group is crucial for stabilizing this intermediate, particularly when it is located ortho or para to the site of attack. The second step is the rapid expulsion of the leaving group to restore aromaticity.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The reactivity of 2-Cyclohexylamino-5-methyl-3-nitropyridine is thus a complex function of the electronic and steric properties of its substituents. While the cyclohexylamino group renders the 2-position unreactive towards displacement, it influences the overall electronic landscape of the molecule, which can be exploited in other synthetic transformations. A thorough understanding of these substituent effects is essential for the rational design of synthetic routes in drug discovery and development.
References
Nadtochiy, V. N., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ECSOC-24. Available at: [Link]
Biernat, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 237-241. Available at: [Link]
Nadtochiy, V. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. Available at: [Link]
Nadtochiy, V. N., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]
Khan, M. N., & Siddiqui, M. A. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. Journal of Physical Organic Chemistry, 13(12), 737-744. Available at: [Link]
Okano, T., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60(93), 13623-13626. Available at: [Link]
den Hertog, H. J., & Jouwersma, C. (2010). Influence of the solvent on the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia. Recueil des Travaux Chimiques des Pays-Bas, 68(4), 275-286. Available at: [Link]
U.S. Patent No. 5,332,824. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
Cabeza, J. A., et al. (1992). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (8), 1431-1436. Available at: [Link]
Wang, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863810. Available at: [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]
Cho, S. Y., et al. (2023). Synthesis of Bioactive Nitropyridines. Pharmaceuticals, 16(5), 692. Available at: [Link]
Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1020. Available at: [Link]
Schuller, M., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Archiv der Pharmazie. Available at: [Link]
PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]
ResearchGate. (n.d.). (a) Importance of 2‐amino/alkoxy‐pyridine motif, (b) diverse strategies... Retrieved from [Link]
Lee, S., et al. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 14(10), 1506. Available at: [Link]
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Video]. YouTube. Available at: [Link]
Wang, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863810. Available at: [Link]
Yoshida, K., et al. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 27(19), 6296. Available at: [Link]
Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5961-5968. Available at: [Link]
ResearchGate. (2025). (PDF) Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Available at: [Link]
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
Maison, W. (2026). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Chemical Reviews. Available at: [Link]
The Organic Chemistry Tutor. (2021). Integrated Rate Laws - Zero, First, & Second Order Reactions - Chemical Kinetics. [Video]. YouTube. Available at: [Link]
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
ResearchGate. (n.d.). Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. Retrieved from [Link]
Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5961-5968. Available at: [Link]
Khan Academy. (n.d.). Second-order reactions. Retrieved from [Link]
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
The Organic Chemistry Tutor. (2021). Substituent Effects on Reactivity. [Video]. YouTube. Available at: [Link]